1-n-Propyl-3-p-tolyltriazene

Catalog No.
S9077833
CAS No.
M.F
C10H15N3
M. Wt
177.25 g/mol
Availability
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1-n-Propyl-3-p-tolyltriazene

Product Name

1-n-Propyl-3-p-tolyltriazene

IUPAC Name

4-methyl-N-(propyldiazenyl)aniline

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

InChI

InChI=1S/C10H15N3/c1-3-8-11-13-12-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,11,12)

InChI Key

IWQQNPRIJQLWFE-UHFFFAOYSA-N

Canonical SMILES

CCCN=NNC1=CC=C(C=C1)C

1-n-Propyl-3-p-tolyltriazene is an organic compound with the molecular formula C10H15N3C_{10}H_{15}N_3 and a molar mass of approximately 177.25 g/mol. This compound belongs to the triazene family, characterized by the presence of a triazene functional group (-N=N-N-) which is known for its reactivity and utility in organic synthesis. It is a solid at room temperature with a predicted density of approximately 0.99 g/cm³ and a boiling point around 261.7 °C . The compound is also known by various synonyms including propyltolyltriazene and 1-propyl-3-p-tolyltriazene .

, including:

  • Oxidation: This compound can be oxidized to form azo compounds using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can undergo reduction to yield amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The triazene group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

The synthesis of 1-n-propyl-3-p-tolyltriazene typically involves the reaction of p-toluidine with nitrous acid to form a diazonium salt, which is then treated with propylamine to yield the desired triazene compound. This method allows for the selective formation of the triazene linkage while controlling reaction conditions to optimize yield and purity .

General Synthetic Route:

  • Formation of Diazonium Salt: React p-toluidine with nitrous acid.
  • Reaction with Propylamine: Add propylamine to the diazonium salt under controlled conditions.

1-n-Propyl-3-p-tolyltriazene has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceuticals: Potentially useful in developing anti-cancer agents due to its biological activity.
  • Dyes and Pigments: Utilized in producing azo dyes owing to its reactive functional groups .

Interaction studies involving 1-n-propyl-3-p-tolyltriazene focus on its reactivity with nucleophiles and electrophiles, which can influence biochemical pathways. The triazene group can undergo cleavage, generating reactive species that may interact with cellular components like proteins and nucleic acids. Such interactions could elucidate its mechanisms of action in biological systems and inform therapeutic applications .

Several compounds share structural similarities with 1-n-propyl-3-p-tolyltriazene, including:

Compound NameMolecular FormulaKey Characteristics
1-Methyl-3-p-tolyltriazeneC9H12N3C_9H_{12}N_3Methyl substituent instead of propyl
1-Ethyl-3-p-tolyltriazeneC10H13N3C_{10}H_{13}N_3Ethyl substituent; similar reactivity
1-Phenyl-3-p-tolyltriazeneC13H13N3C_{13}H_{13}N_3Phenyl substituent; larger aromatic system
1-Benzyl-3-p-tolyltriazeneC14H15N3C_{14}H_{15}N_3Benzyl substituent; increased steric hindrance

Uniqueness: The uniqueness of 1-n-propyl-3-p-tolyltriazene lies in its specific propyl and p-tolyl substituents which influence its reactivity profile and potential applications compared to its analogs. This specificity may lead to distinct biological activities and synthetic utility that are not present in other similar compounds .

The synthesis of 1-n-propyl-3-p-tolyltriazene primarily relies on diazonium salt coupling, a method adapted from analogous triazene syntheses. The process begins with the diazotization of p-toluidine in an acidic medium. When p-toluidine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid), it forms p-toluenediazonium chloride, a highly reactive intermediate. This intermediate is stabilized at low temperatures (−10°C to 0°C) to prevent premature decomposition.

The diazonium salt is subsequently coupled with propylamine under controlled pH conditions. Neutralization to pH 6.8–7.2 using sodium carbonate ensures optimal reactivity while minimizing side reactions. Propylamine introduces the alkyl group via nucleophilic substitution, forming the triazene linkage (-N=N-N-). The crude product is extracted using diethyl ether and purified via sublimation or recrystallization. Key reaction parameters include:

StepConditionsOutcome
DiazotizationHCl, NaNO₂, −10°C, 1–2 hoursFormation of p-toluenediazonium chloride
CouplingPropylamine, pH 6.8–7.2, 0°CTriazene formation (62–70% yield)
PurificationSublimation (50°C, 1 mmHg)Crystalline product (79–81°C m.p.)

This method mirrors protocols for methyl and ethyl analogs, emphasizing the versatility of diazonium chemistry in triazene synthesis.

Optimization of Propylamine-P-Toluidine Condensation Parameters

Optimizing the condensation between propylamine and p-toluidine-derived diazonium salts is critical for maximizing yield and purity. Key variables include molar ratios, temperature, pH, and solvent selection.

Molar Ratios: A 1.2:1 excess of propylamine relative to p-toluidine ensures complete consumption of the diazonium intermediate, reducing byproducts like 1,3-di-p-tolyltriazene. Higher excesses (>1.5:1) do not significantly improve yields but complicate purification.

Temperature Control: Maintaining the reaction below 0°C prevents diazonium salt decomposition. Studies show that temperatures exceeding 5°C reduce yields by 20–30% due to competing hydrolysis.

pH Adjustment: Neutralization to pH 7.0 ± 0.2 using sodium carbonate is optimal. Deviations below pH 6.5 favor toluidine recombination, while pH >7.5 promotes undesired amine oxidation.

Solvent Systems: Aqueous-organic biphasic systems (e.g., water-diethyl ether) enhance triazene extraction efficiency. Polar aprotic solvents like dimethylformamide are avoided due to side reactions with diazonium salts.

The table below summarizes parameter effects on yield:

ParameterOptimal ValueYield (%)Purity (%)
Propylamine:p-toluidine1.2:16895
Temperature0°C7097
pH7.06593
SolventDiethyl ether6895

These findings highlight the delicate balance required for efficient triazene synthesis.

Comparative Analysis of Synthetic Routes for Alkyl-Aryl Triazene Derivatives

While diazonium coupling dominates 1-n-propyl-3-p-tolyltriazene synthesis, alternative routes exist for related alkyl-aryl triazenes. A comparative analysis reveals trade-offs in scalability, yield, and functional group tolerance.

Diazonium Salt Coupling:

  • Advantages: High yields (60–70%), straightforward protocol, and compatibility with aqueous conditions.
  • Limitations: Requires precise temperature and pH control; limited to primary amines.

Grignard Reagent Routes:
Alkyl triazenes can also be synthesized via Grignard reagent reactions with aryl azides. For example, methylmagnesium bromide reacts with p-tolyl azide to form 1-methyl-3-p-tolyltriazene.

  • Advantages: Bypasses diazonium intermediates; suitable for sterically hindered amines.
  • Limitations: Lower yields (40–50%), anhydrous conditions required.

Microwave-Assisted Synthesis:
Recent advances employ microwave irradiation to accelerate coupling reactions. For instance, ethyltriazenes are synthesized in 15 minutes at 120°C, compared to 2 hours conventionally.

  • Advantages: Reduced reaction time; improved selectivity.
  • Limitations: Specialized equipment needed; untested for propyl derivatives.

The table below contrasts methods for alkyl-aryl triazenes:

MethodYield (%)TimeScalability
Diazonium coupling60–702–3 hoursHigh
Grignard reagent40–504–6 hoursModerate
Microwave-assisted55–6515 minutesLow

Diazonium coupling remains the preferred method for 1-n-propyl-3-p-tolyltriazene due to its reliability and scalability, whereas emerging techniques like microwave synthesis warrant further exploration.

Nucleophilic Substitution Patterns at Triazene Functional Groups

The triazene functional group (-N=N-N-) in 1-n-propyl-3-p-tolyltriazene exhibits distinct reactivity toward nucleophilic substitution, governed by electronic and steric factors. The substitution mechanism proceeds via acid-catalyzed cleavage of the triazene moiety, where protonation of the terminal nitrogen enhances the leaving group ability of the subsequent nitrogen fragment [3]. For instance, in the presence of hydrobromic acid (HBr), the triazene group undergoes stepwise substitution:

  • Protonation: The terminal nitrogen of the triazene group is protonated, forming a positively charged intermediate.
  • Nucleophilic Attack: A bromide ion attacks the adjacent nitrogen, displacing the p-tolyl or propyl group as a diazonium fragment.
  • Rearrangement: The intermediate collapses to release nitrogen gas (N₂) and form a substituted amine or aryl halide [3].

This mechanism aligns with observations in alkynyl triazenes, where acid-induced substitutions yield halogenated or aminated products [3]. The order of nucleophile incorporation is critical; bulkier nucleophiles exhibit reduced reactivity due to steric hindrance near the triazene core. For example, primary amines react more readily than tertiary amines under identical conditions [1].

Table 1: Nucleophilic Substitution Reactions of 1-n-Propyl-3-p-tolyltriazene

NucleophileConditionsProductYield (%)
HBr (48%)0°C, DCMp-Tolyl bromide + Propylamine78
NH₃ (aq.)RT, EtOHp-Toluidine + Propylazide65
KSCN60°C, DMFp-Tolyl thiocyanate + N₂82

The regioselectivity of substitution is influenced by the electronic effects of the p-tolyl group, which directs nucleophiles to the less hindered propyl-substituted nitrogen [3].

Thermal Decomposition Pathways and Byproduct Formation

Thermal decomposition of 1-n-propyl-3-p-tolyltriazene occurs via homolytic cleavage of the N-N bonds, generating reactive intermediates such as aryl radicals and nitrogen gas. At temperatures exceeding 120°C, the triazene group dissociates into a propyl radical and a p-tolyl diazenyl radical, which subsequently recombine or abstract hydrogen atoms from surrounding molecules [3]. Key byproducts include:

  • Propylamine: Formed via hydrogen abstraction by the propyl radical.
  • p-Toluidine: Resulting from the reduction of the p-tolyl diazenyl radical.
  • Azobenzenes: Produced through dimerization of aryl radicals [3].

Table 2: Thermal Decomposition Byproducts at Varied Temperatures

Temperature (°C)Primary ByproductsSecondary Byproducts
100Propylamine, N₂Trace p-toluidine
150p-Toluidine, N₂Azobenzene derivatives
200Carbonized residuesPolycyclic amines

The decomposition pathway is solvent-dependent. In non-polar solvents (e.g., toluene), radical recombination dominates, whereas polar solvents (e.g., DMSO) stabilize ionic intermediates, leading to heterocyclic byproducts [3].

Tautomeric Behavior in Solvated Systems

The triazene group in 1-n-propyl-3-p-tolyltriazene exhibits tautomerism in protic solvents, mediated by proton transfer between nitrogen atoms. Two tautomeric forms are observed:

  • Azo Form (N=N-N): Predominant in aprotic solvents (e.g., acetonitrile), characterized by a linear N-N-N arrangement.
  • Hydrazo Form (NH-N=N): Favored in protic solvents (e.g., water), where solvation stabilizes the zwitterionic structure [4].

Table 3: Solvent Effects on Tautomeric Equilibrium

SolventDielectric ConstantPredominant Tautomer
Water80.1Hydrazo
DMSO47.2Azo
Ethanol24.3Mixed

In aqueous solutions, the hydrazo form participates in acid-base equilibria, deprotonating at pH > 8 to form a conjugate base with enhanced nucleophilicity [3]. This tautomerization influences reactivity, as the azo form is more susceptible to electrophilic attack, while the hydrazo form engages in hydrogen bonding with solvents [4].

Role in Polymer-Bound Reagent Systems for Parallel Synthesis

The implementation of 1-n-Propyl-3-p-tolyltriazene in polymer-bound reagent systems represents a significant advancement in parallel synthesis methodologies. Polymer-supported triazenes offer distinct advantages including enhanced stability, recyclability, and simplified product isolation through heterogeneous reaction conditions [9].

The synthesis of polymer-bound triazene systems typically involves a four-step procedure starting from polystyrene. The process begins with the functionalization of polystyrene through nitration, followed by reduction to the corresponding amine. Subsequent diazotization and coupling with the appropriate alkylamine yields the polymer-supported triazene with loading capacities reaching 2.2 millimoles per gram of polymer [9].

In parallel synthesis applications, polymer-bound 1-n-Propyl-3-p-tolyltriazene systems demonstrate exceptional performance in esterification reactions. The heterogeneous nature of these systems enables rapid "mix and filter off" procedures at room temperature, significantly reducing reaction times and simplifying purification protocols. The polymer-bound reagents maintain their reactivity for multiple cycles, with some systems demonstrating stability for months when stored under refrigerated conditions [9].

The development of mesoporous covalent organic polymers incorporating triazine functionalities has expanded the scope of parallel synthesis applications. These materials exhibit high surface areas and thermal stability, making them suitable for high-throughput synthesis applications. The triazine rings within the polymer framework provide multiple coordination sites for metal catalysts, enhancing the efficiency of cross-coupling reactions [10].

Polymer SupportLoading CapacityStabilityRecyclability
Polystyrene-bound triazene2.2 mmol/gMonths at 4°C5+ cycles [9]
Mesoporous COP-triazineVariableHigh thermal stability5 cycles [10]
Pyridinium organic polymerNot specifiedStable in waterReversible [11]
Solid-phase bound reagent1.2-2.5 mmol/gMonths refrigeratedMultiple cycles [9]

The application of polymer-bound triazene systems in combinatorial chemistry has been demonstrated through the synthesis of 1,3,5-trisubstituted 1,2,4-triazole libraries. The three-component reaction involving amidines, carboxylic acids, and hydrazines achieves success rates of 81% in parallel synthesis formats, with the polymer-bound systems facilitating the formation of over 400 library members in a single experimental run [8].

The efficiency of polymer-bound triazene systems is further enhanced through the incorporation of advanced purification techniques. Catch-and-release strategies utilizing polymer-bound sulfonic acids enable the selective capture of basic products from complex reaction mixtures. This approach has been successfully applied to the synthesis of 1,3-thiazine libraries, demonstrating yields up to 97% with excellent purities [12].

Catalytic Applications in Cross-Coupling Reactions

1-n-Propyl-3-p-tolyltriazene demonstrates significant potential in catalytic cross-coupling reactions, particularly when incorporated into specialized catalyst systems. The triazene functionality serves multiple roles including ligand coordination, substrate activation, and catalyst stabilization [13] [14].

In palladium-catalyzed Sonogashira coupling reactions, triazine esters derived from 1-n-Propyl-3-p-tolyltriazene exhibit exceptional performance as acyl electrophiles. The electron-withdrawing nature of the triazine ring activates the carbon-oxygen bond, facilitating oxidative addition to palladium centers. This activation enables the synthesis of cross-conjugated enynones with yields ranging from 42-96% under base-free conditions in acetonitrile [14].

The development of N-heterocyclic carbene palladium complexes with triazine wingtips has revolutionized carbonylative cross-coupling reactions. These catalyst systems achieve high turnover numbers and turnover frequencies in the coupling of aryl iodides, alkynes, and carbon monoxide. The triazine wingtips accelerate the transmetalation step, which is typically the rate-limiting step in these transformations [15].

Nickel-catalyzed cross-coupling reactions benefit significantly from the incorporation of triazine-based pincer ligands. The triazine backbone provides a rigid framework that enhances catalyst stability while maintaining high reactivity toward both activated and deactivated aryl halides. These systems demonstrate exceptional performance in Kumada-Corriu and Negishi cross-coupling reactions, achieving good to excellent yields under moderate reaction conditions [16].

Catalyst SystemReaction TypeYield RangeConditions
Pd(OAc)₂/triazine esterSonogashira coupling42-96%Base-free, MeCN [14]
NHC-Pd/triazine wingtipsCarbonylative couplingHigh TON/TOFMild conditions [15]
Pd NPs/triazine COPMizoroki-Heck couplingUp to 97%Recyclable catalyst [10]
Ni(II) PNP/triazineKumada-Corriu couplingGood to excellentModerate conditions [16]

The mechanistic understanding of triazene-mediated cross-coupling reactions reveals the importance of carbon-oxygen bond activation. The triazine ring coordinates to the metal center, facilitating the cleavage of the carbon-oxygen bond through a concerted mechanism. This process generates reactive acyl-metal intermediates that readily undergo transmetalation with organometallic reagents [14].

The application of palladium nanoparticles supported on triazine-functionalized mesoporous covalent organic polymers has demonstrated exceptional catalytic activity in Mizoroki-Heck cross-coupling reactions. The nitrogen-rich triazine framework provides multiple coordination sites for palladium nanoparticles, preventing agglomeration and maintaining high catalytic activity throughout multiple reaction cycles. Hot filtration tests confirm that the triazine rings enhance the stability of palladium nanoparticles, enabling catalyst recycling up to five times with minimal activity loss [10].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

177.126597491 g/mol

Monoisotopic Mass

177.126597491 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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